6,6',7,7'-Tetramethoxy-3,3',4,4',4a,8a-hexahydro-1,1'-biisoquinoline
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Overview
Description
6,6’,7,7’-Tetramethoxy-3,3’,4,4a,4’,8a-hexahydro-1,1’-biisoquinoline is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and synthetic utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’,7,7’-Tetramethoxy-3,3’,4,4a,4’,8a-hexahydro-1,1’-biisoquinoline typically involves multiple steps, starting from simpler organic molecules. One common approach involves the use of single terpene compounds as starting materials. The synthetic pathway is complex and requires precise control of reaction conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound is less common due to its complexity. when produced, it involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process requires careful handling of reagents and strict adherence to safety protocols to prevent any hazardous incidents .
Chemical Reactions Analysis
Types of Reactions
6,6’,7,7’-Tetramethoxy-3,3’,4,4a,4’,8a-hexahydro-1,1’-biisoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines .
Scientific Research Applications
6,6’,7,7’-Tetramethoxy-3,3’,4,4a,4’,8a-hexahydro-1,1’-biisoquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 6,6’,7,7’-Tetramethoxy-3,3’,4,4a,4’,8a-hexahydro-1,1’-biisoquinoline involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4,6,8alpha-Hexahydro-1-isopropyl-4,7-dimethylnaphthalene
- 2H-2,4a-Methanonaphthalen-8(5H)-one, 1,3,4,6,7,8a-hexahydro-1,1,5,5-tetramethyl-
Uniqueness
6,6’,7,7’-Tetramethoxy-3,3’,4,4a,4’,8a-hexahydro-1,1’-biisoquinoline is unique due to its specific structural features and the presence of multiple methoxy groups
Properties
CAS No. |
490024-05-0 |
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Molecular Formula |
C22H26N2O4 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
1-(6,7-dimethoxy-3,4,4a,8a-tetrahydroisoquinolin-1-yl)-6,7-dimethoxy-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C22H26N2O4/c1-25-17-9-13-5-7-23-21(15(13)11-19(17)27-3)22-16-12-20(28-4)18(26-2)10-14(16)6-8-24-22/h9-13,15H,5-8H2,1-4H3 |
InChI Key |
HEROMNQXKGKXPA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2CCN=C(C2C=C1OC)C3=NCCC4=CC(=C(C=C43)OC)OC |
Origin of Product |
United States |
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